N-(3-Methoxybenzyl)-2-butanamine hydrochloride
Overview
Description
N-(3-Methoxybenzyl)-2-butanamine hydrochloride is an organic compound with the molecular formula C12H19NO·HCl. It is a hydrochloride salt of N-(3-methoxybenzyl)-2-butanamine, which is a derivative of butanamine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-2-butanamine hydrochloride typically involves the reductive amination of 3-methoxybenzaldehyde with 2-butanamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually involve a solvent like methanol or ethanol and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-2-butanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of N-(3-methoxybenzyl)-2-butanamine.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
N-(3-Methoxybenzyl)-2-butanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxybenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxybenzyl)-1-butanamine
- N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
- N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
Uniqueness
N-(3-Methoxybenzyl)-2-butanamine hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the benzyl ring and the butanamine backbone. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(3-Methoxybenzyl)-2-butanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHClN
- Molecular Weight : 201.71 g/mol
This compound features a butanamine backbone substituted with a methoxybenzyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate the release and reuptake of monoamines, particularly dopamine and serotonin, through the following mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, potentially influencing mood and behavior.
- Serotonergic Modulation : It could also impact serotonergic pathways, contributing to its psychoactive effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has varying degrees of activity against different pathogens, indicating potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cell lines. The compound showed selective cytotoxicity:
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
Normal Human Fibroblasts | >100 |
These findings highlight the compound's potential therapeutic application in cancer treatment while indicating a relatively safe profile for normal cells.
Case Studies
- Psychoactive Effects : A case study involving individuals using this compound reported effects such as increased energy levels and altered mood states. These observations align with its proposed dopaminergic activity.
- Antibacterial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. Preliminary results indicated a significant reduction in infection severity and bacterial load.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-6-5-7-12(8-11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXVNWOELCUEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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